molecular formula C15H18N2O2S B11706581 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide

2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B11706581
M. Wt: 290.4 g/mol
InChI Key: CAFNGONXPGUJSU-UHFFFAOYSA-N
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Description

2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide is a synthetic organic compound that features a phenoxy group and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 5-methyl-2-(propan-2-yl)phenol with an appropriate acylating agent to form the phenoxy intermediate.

    Thiazole Ring Formation: The phenoxy intermediate is then reacted with a thiazole derivative under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features.

    Agrochemicals: It may be used in the development of new pesticides or herbicides.

    Materials Science: The compound’s properties make it a candidate for use in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The phenoxy and thiazole groups can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-methyl-2-(propan-2-yl)phenoxy]propanoic acid
  • 2-[2-methyl-5-(propan-2-yl)phenoxy]acetic acid

Uniqueness

2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide is unique due to the presence of both the phenoxy and thiazole groups, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject of study.

Properties

Molecular Formula

C15H18N2O2S

Molecular Weight

290.4 g/mol

IUPAC Name

2-(5-methyl-2-propan-2-ylphenoxy)-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C15H18N2O2S/c1-10(2)12-5-4-11(3)8-13(12)19-9-14(18)17-15-16-6-7-20-15/h4-8,10H,9H2,1-3H3,(H,16,17,18)

InChI Key

CAFNGONXPGUJSU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=NC=CS2

Origin of Product

United States

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